2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide
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Overview
Description
2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with a bromine atom and a complex side chain containing both thiophene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of benzamide to introduce the bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The next step involves the formation of the side chain, which can be synthesized through a series of reactions involving thiophene and furan derivatives. The final step is the coupling of the side chain with the brominated benzamide using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient bromination and coupling reactions, as well as the development of scalable purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene and furan rings can undergo oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation or reduction can lead to modified thiophene or furan derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms of action.
Mechanism of Action
The mechanism of action of 2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the heterocyclic rings can influence its binding affinity and specificity. The molecular pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide: can be compared with other benzamide derivatives that have different substituents or side chains.
Thiophene and Furan Derivatives: Compounds containing thiophene or furan rings with different substituents can provide insights into the effects of these heterocycles on the compound’s properties.
Uniqueness
The uniqueness of this compound lies in its combination of a brominated benzamide core with a side chain containing both thiophene and furan rings. This unique structure can impart specific electronic, optical, or biological properties that are not present in other similar compounds.
Properties
IUPAC Name |
2-bromo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-13-5-2-1-4-12(13)16(19)18-10-11-7-8-14(20-11)15-6-3-9-21-15/h1-9H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRVCVVSCRQDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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